4-[benzyl(methyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Description
The compound 4-[benzyl(methyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a structurally complex sulfamoyl benzamide derivative featuring a tricyclic core with dithia-diaza heterocycles. Detailed characterization methods like 2D-HPTLC or LC/MS profiling, as applied to natural products , would be critical for standardizing its purity and identifying minor impurities.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S3/c1-15-25-19-12-13-20-22(21(19)32-15)33-24(26-20)27-23(29)17-8-10-18(11-9-17)34(30,31)28(2)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFMCXDQLOBECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Benzyl(methyl)sulfamoyl Group: This step involves the sulfonation of the benzamide core using benzyl(methyl)sulfonyl chloride under basic conditions.
Construction of the Thiazolo[4,5-g][1,3]benzothiazole Moiety: This can be achieved through a cyclization reaction involving appropriate thioamide and halogenated precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-[benzyl(methyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Benzamide Derivatives
Benzamide scaffolds are prevalent in medicinal chemistry due to their versatility. For example, (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives exhibit anti-inflammatory and anticancer activities . Compared to the target compound, these lack the tricyclic system and sulfamoyl group but share the benzamide backbone, highlighting how substituents modulate bioactivity.
Sulfonamide-Containing Compounds
Sulfonamides, like those in Populus bud extracts (e.g., phenylpropenoid glycerides), demonstrate anti-inflammatory and antibacterial effects . The target compound’s benzyl(methyl)sulfamoyl group may enhance membrane permeability compared to simpler sulfonamides, though this requires empirical validation.
Tricyclic Heterocycles
Tricyclic systems with sulfur and nitrogen atoms (e.g., dithia-diaza frameworks) are rare but notable for conformational rigidity. Cluster compounds with similar electronic configurations but differing geometries ("isovalency") may exhibit divergent reactivity despite shared valence electrons .
Electronic and Physical Property Comparisons
Molecular descriptors (topological, metric, electronic) are critical for QSAR modeling . The target compound’s van der Waals volume and electronic profile (e.g., dipole moments) would differ from simpler benzamides due to its tricyclic core and sulfamoyl group. Compounds binned in similar "chemistry space" regions via DVS analysis —based on logP, polar surface area, or hydrogen-bonding capacity—might share pharmacokinetic traits despite structural differences.
Data Tables (Hypothetical Comparisons Based on Structural Analogues)
Research Implications and Gaps
Synthesis Optimization : Adapting methods from and incorporating cyclization strategies for the tricyclic core is essential.
Structural-Activity Relationships (SAR) : Comparing electronic descriptors (e.g., HOMO/LUMO) with analogues using QSPR models may clarify bioactivity drivers.
Synergistic Effects : Combining with compatible pesticides or stress-inducing agents (per ) could enhance efficacy in agricultural or therapeutic contexts.
Biological Activity
Chemical Structure and Properties
IUPAC Name : 4-[benzyl(methyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Molecular Formula
- C₁₈H₁₈N₂O₂S₂
Molecular Weight
- 366.47 g/mol
The compound features a sulfamoyl group and a complex bicyclic structure that may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its structural components which suggest potential interactions with various biological pathways:
- Inhibition of Enzymatic Activity : The sulfamoyl moiety is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their function.
- Receptor Modulation : The benzamide structure may allow for interaction with specific receptors in the body, influencing signaling pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. In vitro studies have shown that derivatives of sulfamoyl compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Potential
Preliminary studies have explored the anticancer potential of related compounds through:
- Cell Line Studies : Testing against various cancer cell lines has shown promising results in reducing cell viability.
- Mechanistic Studies : Investigations into apoptosis induction and cell cycle arrest have been conducted.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of sulfamoyl compounds. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain derivatives, suggesting that the compound may be effective against resistant strains .
Study 2: Anticancer Activity
In a study focused on the anticancer effects of benzamide derivatives, researchers found that compounds similar to this compound exhibited IC50 values ranging from 5 to 50 µM against various cancer cell lines . This indicates a potential for further development as an anticancer agent.
Comparative Analysis
Q & A
Q. What methodologies identify degradation products under stressed conditions?
- Methodological Answer :
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, or oxidative stress (H₂O₂). Analyze via LC-MS/MS to identify major degradants .
- Stability-indicating assays : Develop HPLC methods with baseline separation of degradation peaks and validate specificity per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
